3-Chloro-2-methoxy-5-nitroaniline
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Overview
Description
3-Chloro-2-methoxy-5-nitroaniline: is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a chlorine atom at the third position, a methoxy group at the second position, and a nitro group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-5-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 3-chloroaniline to produce 3-chloro-2-nitroaniline. This intermediate is then subjected to a methoxylation reaction to introduce the methoxy group at the second position. The reaction conditions often involve the use of methanol as a solvent and a suitable base such as sodium methoxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid, while the methoxylation step can be performed using methanol and a base under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydride and dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Reduction: 3-Chloro-2-methoxy-5-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-2-hydroxy-5-nitroaniline.
Scientific Research Applications
Chemistry: 3-Chloro-2-methoxy-5-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of nitroaniline derivatives on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. It is also utilized in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
2-Chloro-5-nitroaniline: Lacks the methoxy group, resulting in different chemical reactivity and applications.
3-Chloro-4-methoxy-5-nitroaniline: Has an additional methoxy group, which can alter its physical and chemical properties.
2-Methoxy-5-nitroaniline:
Uniqueness: 3-Chloro-2-methoxy-5-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
3-chloro-2-methoxy-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZJEMJMAZOLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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